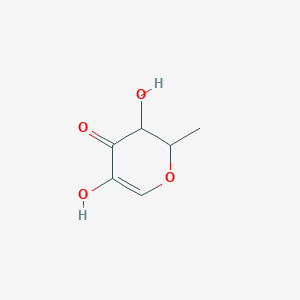
3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one is a compound that is often produced during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is known for its strong antioxidant properties and is found in various natural extracts and foods, such as whole wheat bread, prunes, rose tea, and roasted tigernut oil .
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one can be synthesized through the degradation of Amadori or Heyns rearrangement products via 2,3-enolization . The Maillard reaction, which involves the reaction of reducing carbohydrates with amino acids or proteins, is a common method for producing this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve controlled Maillard reactions under specific conditions of pH, temperature, and reactant concentrations to optimize yield and purity .
化学反应分析
Types of Reactions: 3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions can produce various reduced forms of the compound .
科学研究应用
3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one has a wide range of scientific research applications. It is studied for its antioxidant properties, which make it useful in food chemistry and preservation . In biology and medicine, it is investigated for its potential to break DNA strands, which could have implications for cancer research and treatment . Additionally, its anti-inflammatory and anti-diabetic properties are being explored for potential therapeutic applications.
作用机制
The mechanism by which 3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one exerts its effects involves its ability to scavenge free radicals and break DNA strands . The compound’s antioxidant activity is primarily due to its unstable enol structure, which allows it to donate protons to neutralize free radicals . Its DNA strand-breaking activity is dose- and time-dependent and is effective at various pH levels .
相似化合物的比较
Similar Compounds:
- 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one
- 3-Hydroxy-2,3-dihydromaltol
- 3,5-Dihydroxy-6-methyl-2H-pyran-4(3H)-one
Uniqueness: 3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one is unique due to its strong antioxidant properties and its ability to break DNA strands. While similar compounds may also exhibit antioxidant activity, the specific structure of this compound, particularly its enol form, contributes to its distinct chemical behavior and biological effects .
属性
CAS 编号 |
106648-56-0 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC 名称 |
3,5-dihydroxy-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O4/c1-3-5(8)6(9)4(7)2-10-3/h2-3,5,7-8H,1H3 |
InChI 键 |
WVBINZLSBQRJFB-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)C(=CO1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)](/img/structure/B14338451.png)
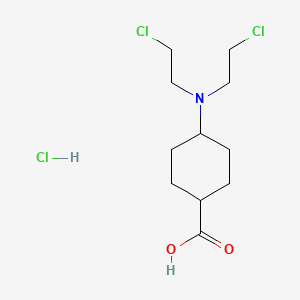
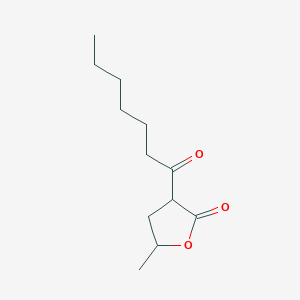
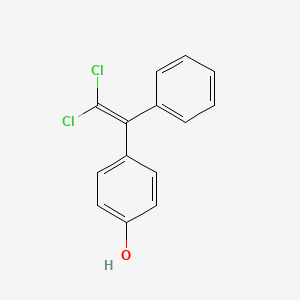

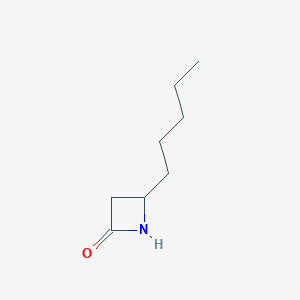
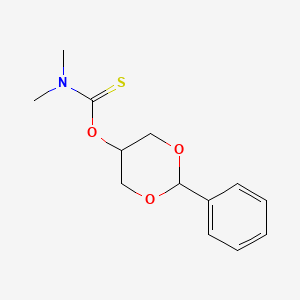
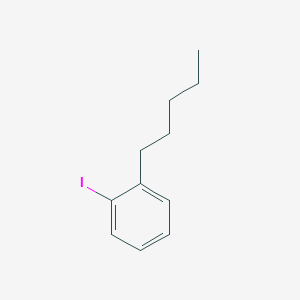

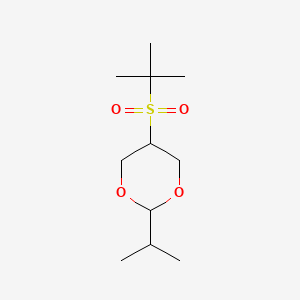
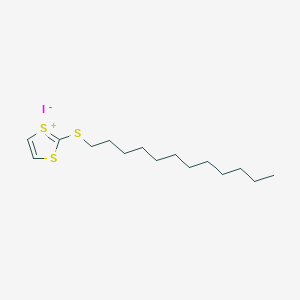
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)

